molecular formula C8H3F4N B14758554 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile

2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile

Cat. No.: B14758554
M. Wt: 189.11 g/mol
InChI Key: UOWIZYHBNOESEP-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of a nitrile group (-CN) attached to a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzyl chloride with potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors .

Medicine: The compound’s potential as a precursor in the synthesis of fluorinated drugs is of significant interest. Fluorinated drugs often exhibit enhanced metabolic stability and bioavailability, making them valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2,4,5-Trifluorophenylacetonitrile
  • 2-Fluoro-3-(trifluoromethyl)benzonitrile
  • 3,4,5-Trifluorobenzonitrile

Comparison: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the same carbon atom. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, 2,4,5-Trifluorophenylacetonitrile lacks the additional fluorine atom on the nitrile-bearing carbon, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H3F4N

Molecular Weight

189.11 g/mol

IUPAC Name

2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile

InChI

InChI=1S/C8H3F4N/c9-5-1-4(7(11)3-13)2-6(10)8(5)12/h1-2,7H

InChI Key

UOWIZYHBNOESEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C#N)F

Origin of Product

United States

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